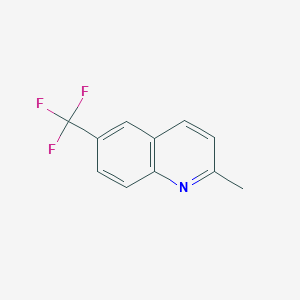

2-Methyl-6-(trifluoromethyl)quinoline

Descripción general

Descripción

2-Methyl-6-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the family of quinoline derivatives. It has a molecular formula of C11H8F3N .

Synthesis Analysis

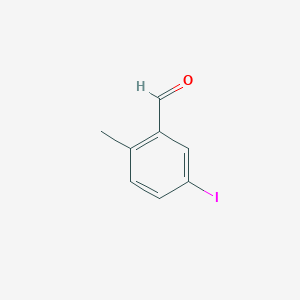

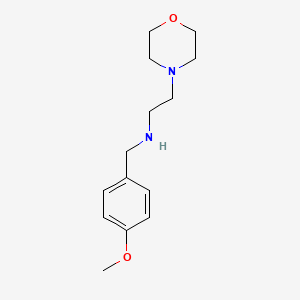

The synthesis of 2-trifluoromethyl quinolines can be achieved through the condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid (TCA), yielding 2-trifluoromethyl quinolines in moderate to excellent yields . Another method involves the palladium-catalyzed coupling reaction of trifluoromethylacetimidoyl iodide with dialkyl vinylphosphonates .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a trifluoromethyl group attached at the 6-position and a methyl group at the 2-position . The strong and distinct C-H stretching band at 2924/2925 cm-1 (FT-IR / FT- Raman) and 2956/2964 cm-1 (FT-IR / FT-Raman) are in agreement with the theoretical values of 2933 cm-1 (mode no: 61) and 2979 cm-1 (mode no:62) by B3LYP/cc-pVQZ method and are well supported by the PED values .Chemical Reactions Analysis

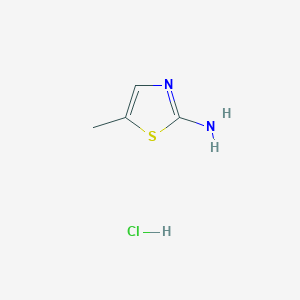

The chemical reactions involving this compound include oxidation of 6-chloroquinoline to N -oxide with m -chloroperoxybenzoic acid, successive treatment with ‘BF 2 CF 3 ’ producing 2d, and the reaction of 2d with Me 3 SiCF 3 and CsF afforded 6-chloro-2-trifluoromethylquinoline . Another reaction involves the Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.18 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 226 . It has a XLogP3 of 3.5, indicating its lipophilicity .Aplicaciones Científicas De Investigación

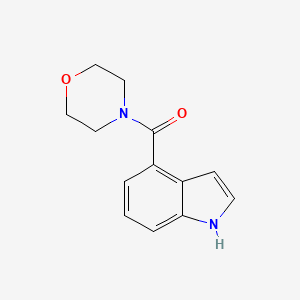

Asymmetric Hydrogenation

- Catalytic Protocol : Asymmetric hydrogenation of quinolines, including 2-alkylquinolines and 2-arylquinolines, is catalyzed by chiral cationic η(6)-arene-N-tosylethylenediamine-Ru(II) complexes. This process is efficient in hydrogenating a wide range of quinoline derivatives, yielding biologically active tetrahydroquinolines with high enantiomeric excess (ee) and full conversions. This method is applicable for gram-scale synthesis of certain biologically active tetrahydroquinolines, such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, a key intermediate for the antibacterial agent (S)-flumequine (Wang et al., 2011).

Antimicrobial Activity

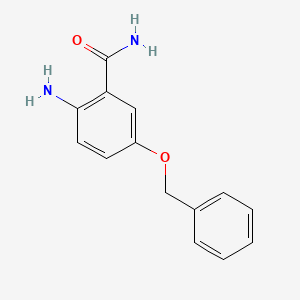

- Triazole Derivatives : Synthesis of substituted 1,2,3-triazoles has been achieved by reacting 4-azido-8-(trifluoromethyl)quinoline with different compounds. These newly synthesized triazole derivatives have been screened for their antimicrobial activity (Holla et al., 2005).

Nanomaterial Assisted Synthesis

- Bulk Synthesis Enhancement : Utilizing nanomaterials like Fe3O4@SiO2 has shown improvements in the yield of heterocyclic compounds like 2-methyl-6-nitroquinoline. The presence of these catalysts reduces reaction time and increases yield, making it valuable in the bulk drug industry (Chandrappa et al., 2020).

Optical and NLO Properties

- Synthesis and Analysis : Novel arylated quinolines have been synthesized using Pd-catalyzed Suzuki–Miyaura cross-coupling reaction. The structures were confirmed through various analytical techniques, and their NLO properties were explored through density functional theory (DFT) calculations (Khalid et al., 2019).

Bioimaging

- Quinoline Derivatives in Bioimaging : Catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines, containing amino and trifluoromethyl groups, shows strong intramolecular charge-transfer fluorescence with large Stokes shifts. Some derivatives specifically target Golgi apparatus in various cell lines, showing potential as Golgi-localized probes in bioimaging (Chen et al., 2019).

Selective Functionalization

- Metalation and Carboxylation : 2-(trifluoromethyl)quinoline can be selectively metalated and subsequently functionalized at different positions depending on the choice of reagent. This process allows the preparation of various trifluoromethyl-substituted quinolinecarboxylic acids (Schlosser & Marull, 2003).

Antioxidant and Antimicrobial Activities

- Triazole Quinoline Analogues : 1, 2, 3 triazole quinoline derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, showing significant potential in these areas (Bhosale, Shirame, & Jadhav, 2013).

Mecanismo De Acción

Target of Action

Quinoline compounds are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Quinoline compounds generally interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (21118) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Quinoline compounds are known to have a broad range of effects, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Methyl-6-(trifluoromethyl)quinoline are not explicitly mentioned in the search results, quinoline derivatives are a significant area of research due to their wide range of biological properties. They are crucial building blocks in creating physiologically active compounds, and their uses in medicinal chemistry are escalating .

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCBEQRKQRFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66023-21-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

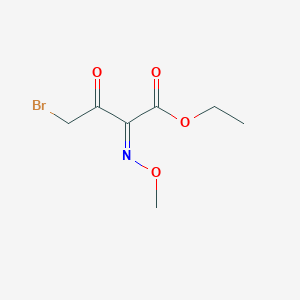

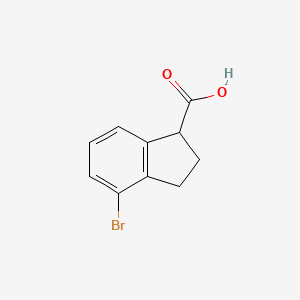

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)